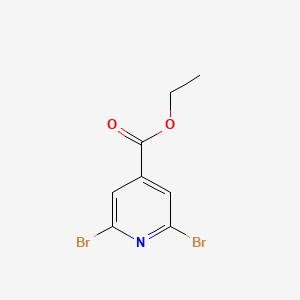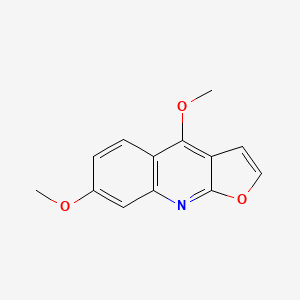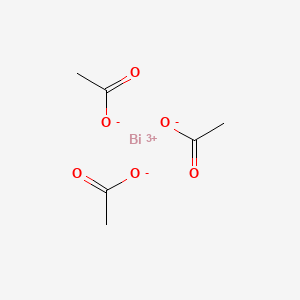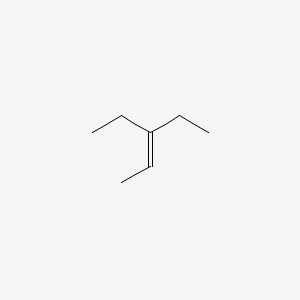
3-Ethyl-2-pentene
Übersicht
Beschreibung
3-Ethyl-2-pentene is a trisubstituted olefin . It has the molecular formula C7H14 . The IUPAC name for this compound is 3-ethylpent-2-ene .
Synthesis Analysis
The synthesis of 3-Ethyl-2-pentene involves a multi-step reaction with 6 steps . The process includes the use of sodium, liquid ammonia, calcium chloride, Cu2Cl2, copper bronze powder, concentrated HCl, dimethylformamide, and BF3 gas .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-2-pentene includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 20 bonds. There are 6 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond . The 2D chemical structure image of 3-Ethyl-2-pentene is also called the skeletal formula, which is the standard notation for organic molecules .
Chemical Reactions Analysis
3-Ethyl-2-pentene, being an alkene, can undergo a variety of chemical reactions. For instance, it can react with chromic acid by first dehydrating to an olefin and then by converting the double bond to an epoxide .
Physical And Chemical Properties Analysis
3-Ethyl-2-pentene has a density of 0.7±0.1 g/cm3, a boiling point of 93.4±7.0 °C at 760 mmHg, and a vapour pressure of 56.4±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 31.9±0.8 kJ/mol . The flash point is -5.5±14.8 °C . The index of refraction is 1.414 .
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Chemical Reactions
3-Ethyl-2-pentene is primarily studied in the context of catalysis and chemical reactions. For instance, its codimerization with ethylene on a Na/K 2 CO3 catalyst results in 3-Ethylpent-1-ene as the main product (Ansheles et al., 1976). This process has potential applications in the production of various hydrocarbons and chemicals. Similarly, the metathesis of ethylene and 2-pentene for propylene production has been explored, providing an alternative route for propylene production and insights into the role of different catalysts (Phongsawat et al., 2012); (Phongsawat et al., 2014).
2. Conformational Studies
Studies on the conformation of related compounds, such as ethyl 2-pentenoate, provide valuable insights into chemical structures and their implications for reactivity and properties (Giralt et al., 1975); (Gung & Yanik, 1996).
3. Polymerization Processes
3-Ethyl-2-pentene has also been studied in the context of polymerization processes. For example, its influence in the polymerization of ethylene and propylene over specific catalyst systems indicates its role in modifying polymer properties and reactivities (Soga et al., 1980); (Ammendola et al., 1984).
4. Thermal Reactions and Isomerization
The study of the thermal reactions of 2-pentene, closely related to 3-Ethyl-2-pentene, at high temperatures provides insights into the reaction mechanisms and product distributions that can be relevant for industrial processes (Perrin et al., 1978); (Ko & Wojciechowski, 1983).
5. Oligomerization and Molecular
InteractionsOligomerization studies involving 3-Ethyl-2-pentene and related compounds provide insights into the formation of larger molecules from smaller units. This is particularly relevant in the context of creating polymers or other large-scale chemical products. For example, research on the oligomerization of 1-pentene using chlorogallate(III) ionic liquids shows potential applications in lubricant base oils production, which could be extrapolated to similar olefins like 3-Ethyl-2-pentene (Atkins et al., 2011).
Safety and Hazards
3-Ethyl-2-pentene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and aspiration toxicity . It may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .
Wirkmechanismus
Mode of Action
The compound interacts with its targets through a process known as addition reaction. In this process, the double bond of the target molecule is broken, and the atoms of 3-Ethyl-2-pentene are added to the resulting single bonds . This changes the structure of the target molecule, which can have various effects depending on the specific molecule and context.
Biochemical Pathways
The addition reaction can affect various biochemical pathways. For instance, it can alter the structure of unsaturated fatty acids, changing their properties and potentially affecting lipid metabolism . It can also react with double bonds in DNA molecules, which could potentially lead to mutations .
Result of Action
The result of 3-Ethyl-2-pentene’s action depends on the specific target molecule. In some cases, the addition reaction could inactivate a biological molecule or change its function. In other cases, it could potentially create a new active compound .
Action Environment
Environmental factors can influence the action of 3-Ethyl-2-pentene. For instance, the presence of other reactive molecules could compete with 3-Ethyl-2-pentene for its target double bonds. Additionally, the pH and temperature of the environment could affect the rate of the addition reaction .
Eigenschaften
IUPAC Name |
3-ethylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYFZAWUNVHVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061159 | |
| Record name | 2-Pentene, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Ethyl-2-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11498 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
52.8 [mmHg] | |
| Record name | 3-Ethyl-2-pentene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11498 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Ethyl-2-pentene | |
CAS RN |
816-79-5 | |
| Record name | 3-Ethyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-2-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ETHYL-2-PENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pentene, 3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentene, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ETHYL-2-PENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZR8TM946I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to perfluoro-2,4-dimethyl-3-ethyl-2-pentene (FMP) when exposed to gamma radiation?
A1: Gamma irradiation of FMP at room temperature leads to the formation of stable paramagnetic centers. [] These centers are characterized by a doublet ESR spectrum with a hyperfine coupling constant (aF) of 3.9 mT. [] This suggests the generation of radicals with unpaired electrons interacting with fluorine nuclei.
Q2: Does photolysis of FMP also lead to radical formation?
A3: While the provided abstract doesn't explicitly describe the radicals formed, the title "Formation of stable radicals upon the photolysis of perfluoro-2,4-dimethyl-3-ethyl-2-pentene" [] strongly suggests that photolysis of FMP does indeed generate stable radical species. Further investigation into this publication would be needed for a detailed analysis of the radical species and their properties.
Q3: Is FMP relevant to polymerization processes?
A4: Yes, FMP plays a role in the photopolymerization of tetrafluoroethylene. [] The process leads to the formation of long-lived perfluoroalkyl radicals. [] This suggests that FMP could act as a solvent or a mediator in the polymerization, facilitating the formation and stabilization of radical species necessary for chain propagation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






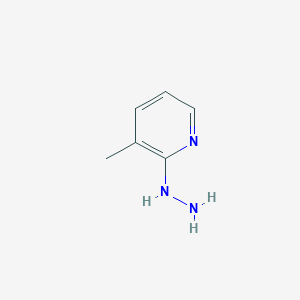
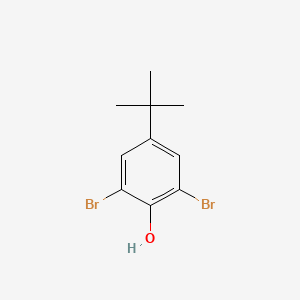
![Dibenzo[f,h]quinoxaline](/img/structure/B1580581.png)
![N-[(Benzyloxy)carbonyl]norvaline](/img/structure/B1580583.png)



